2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a benzylthio group, a fluorophenylsulfonyl group, and an azetidinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the azetidinone ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzylthio Group: The final step is the nucleophilic substitution reaction where a benzylthiol reacts with the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The fluorophenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone may be studied for its potential enzyme inhibition properties or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone would depend on its specific biological target. Generally, it could act by binding to an active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The presence of the fluorophenylsulfonyl group suggests potential interactions with hydrophobic pockets in proteins, while the azetidinone ring could provide rigidity and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-(Benzylthio)-1-(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)ethanone: Contains a methyl group instead of fluorine.
2-(Benzylthio)-1-(3-((4-nitrophenyl)sulfonyl)azetidin-1-yl)ethanone: Contains a nitro group instead of fluorine.
Uniqueness
The uniqueness of 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone lies in the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets due to their electronegativity and ability to form strong hydrogen bonds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S2/c19-15-6-8-16(9-7-15)25(22,23)17-10-20(11-17)18(21)13-24-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBLKRVXQXSDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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